6beta-Hydroxy Budesonide-d8
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Overview
Description
6beta-Hydroxy Budesonide-d8 is a deuterated form of 6beta-Hydroxy Budesonide, a synthetic glucocorticoid. It is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology, pain, and inflammation . The compound has a molecular formula of C25H26D8O7 and a molecular weight of 454.58 .
Preparation Methods
The preparation of 6beta-Hydroxy Budesonide-d8 involves the incorporation of deuterium atoms into the 6beta-Hydroxy Budesonide molecule. This process typically includes the following steps:
Synthesis of 6beta-Hydroxy Budesonide: The initial step involves the synthesis of 6beta-Hydroxy Budesonide through a series of chemical reactions, including hydroxylation and oxidation.
Deuteration: The synthesized 6beta-Hydroxy Budesonide is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Chemical Reactions Analysis
6beta-Hydroxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6beta-Hydroxy Budesonide-d8 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The compound is used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of budesonide and its derivatives.
Neurology Research: It is used in research related to neurological disorders, including depression, Parkinson’s disease, and schizophrenia.
Inflammation and Pain Research: The compound is used to study the mechanisms of inflammation and pain, particularly in the context of glucocorticoid activity.
Mechanism of Action
6beta-Hydroxy Budesonide-d8 exerts its effects through the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to multiple downstream effects, including decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory and immunosuppressive properties.
Comparison with Similar Compounds
6beta-Hydroxy Budesonide-d8 is similar to other deuterated glucocorticoids, such as:
6beta-Hydroxy 21-Acetyloxy Budesonide-d8: This compound has an additional acetyloxy group at the 21st position, which may alter its pharmacokinetic properties.
Budesonide-d8: This is the deuterated form of budesonide without the hydroxyl group at the 6beta position.
The uniqueness of this compound lies in its specific hydroxylation pattern and deuterium labeling, which makes it a valuable tool for precise analytical studies and research applications.
Properties
Molecular Formula |
C25H34O7 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
InChI Key |
JBVVDXJXIDYDMF-WQDZGEDMSA-N |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
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